molecular formula C17H20IN B13758146 1,2-Dimethyl-7-phenyl-1,2,3,4-tetrahydroisoquinoline hydriodide CAS No. 25297-77-2

1,2-Dimethyl-7-phenyl-1,2,3,4-tetrahydroisoquinoline hydriodide

Cat. No.: B13758146
CAS No.: 25297-77-2
M. Wt: 365.25 g/mol
InChI Key: DBBPLBBMJHUEHL-UHFFFAOYSA-N
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Description

1,2-Dimethyl-7-phenyl-1,2,3,4-tetrahydroisoquinoline hydriodide is a synthetic organic compound belonging to the class of tetrahydroisoquinolines. Tetrahydroisoquinolines are a significant group of compounds due to their diverse biological activities and potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Dimethyl-7-phenyl-1,2,3,4-tetrahydroisoquinoline hydriodide typically involves the reduction of isoquinoline derivatives. One common method is the reduction of isoquinoline using tin and hydrochloric acid or sodium and ethanol . Another approach involves the Pictet-Spengler reaction, where phenylethylamine and dimethoxymethane react in the presence of aqueous hydrochloric acid at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve large-scale reduction reactions using optimized conditions to ensure high yield and purity. The use of catalytic hydrogenation and other advanced techniques can also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1,2-Dimethyl-7-phenyl-1,2,3,4-tetrahydroisoquinoline hydriodide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Further reduction can lead to the formation of fully saturated isoquinoline derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted tetrahydroisoquinolines and fully saturated isoquinoline derivatives, which can have significant biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2-Dimethyl-7-phenyl-1,2,3,4-tetrahydroisoquinoline hydriodide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its dual methyl and phenyl substitutions enhance its potential as a therapeutic agent and a versatile intermediate in organic synthesis .

Properties

CAS No.

25297-77-2

Molecular Formula

C17H20IN

Molecular Weight

365.25 g/mol

IUPAC Name

1,2-dimethyl-7-phenyl-1,2,3,4-tetrahydroisoquinolin-2-ium;iodide

InChI

InChI=1S/C17H19N.HI/c1-13-17-12-16(14-6-4-3-5-7-14)9-8-15(17)10-11-18(13)2;/h3-9,12-13H,10-11H2,1-2H3;1H

InChI Key

DBBPLBBMJHUEHL-UHFFFAOYSA-N

Canonical SMILES

CC1C2=C(CC[NH+]1C)C=CC(=C2)C3=CC=CC=C3.[I-]

Origin of Product

United States

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